5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione
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Overview
Description
5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3,3,3-trifluoropropylamine.
Formation of Imidazolidine Ring: The starting materials undergo a cyclization reaction to form the imidazolidine ring. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions, which may involve reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with potential changes in activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the fluorine atoms, resulting in different chemical and biological properties.
5-(4-Chlorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione: Similar structure but with chlorine instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione is unique due to the presence of both fluorine atoms and the imidazolidine ring, which confer distinct chemical properties and potential applications. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
5-(4-fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O2/c13-8-3-1-7(2-4-8)11(5-6-12(14,15)16)9(19)17-10(20)18-11/h1-4H,5-6H2,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUDJEPRMMVEDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CCC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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